2-Phenylquinoline;hydrochloride
Overview
Description
2-Phenylquinoline;hydrochloride is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
The synthesis of 2-Phenylquinoline;hydrochloride can be achieved through several methods. One common synthetic route involves the reaction of aniline derivatives with β-ketoesters under suitable reaction conditions to form 4-hydroxyquinolines, which can then be further modified . Another method involves the reaction of aniline, benzylamine, and aliphatic alcohols in the presence of a catalyst such as FeCl3·6H2O in tetrachloromethane . Industrial production methods often focus on green and sustainable processes, including microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .
Chemical Reactions Analysis
2-Phenylquinoline;hydrochloride undergoes various chemical reactions, including electrophilic and nucleophilic substitution reactions . Common reagents used in these reactions include hydrochloric acid, FeCl3·6H2O, and various alcohols . Major products formed from these reactions include 2-phenylquinolines and their derivatives . The compound can also participate in oxidation and reduction reactions, further expanding its chemical versatility .
Scientific Research Applications
2-Phenylquinoline;hydrochloride has numerous applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, quinoline derivatives are known for their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties . The compound is also used in the development of new therapeutic agents and in the study of various biological pathways . In industry, it finds applications in the production of dyes, catalysts, and materials .
Mechanism of Action
The mechanism of action of 2-Phenylquinoline;hydrochloride involves its interaction with various molecular targets and pathways. This mechanism is particularly effective in antimicrobial and antimalarial applications . The compound’s ability to participate in electrophilic and nucleophilic substitution reactions also contributes to its biological activity .
Comparison with Similar Compounds
2-Phenylquinoline;hydrochloride can be compared with other quinoline derivatives such as 2-phenyl-3-methylquinoline and 2-phenyl-3-ethylquinoline . These compounds share similar structural features but differ in their specific functional groups and chemical properties. The unique aspect of this compound lies in its hydrochloride salt form, which enhances its solubility and stability . Other similar compounds include 4-hydroxyquinoline and 2-alkoxyquinoline, which also exhibit significant biological and chemical activities .
Properties
IUPAC Name |
2-phenylquinoline;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N.ClH/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;/h1-11H;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSLMKHQKQQBAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53826-02-1 | |
Record name | Quinoline, 2-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53826-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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